molecular formula C8H9NO B129829 (8aS)-6,8a-dihydro-3H-indolizin-5-one CAS No. 151983-40-3

(8aS)-6,8a-dihydro-3H-indolizin-5-one

Cat. No. B129829
M. Wt: 135.16 g/mol
InChI Key: UQZANANSZTVBKA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8aS)-6,8a-dihydro-3H-indolizin-5-one is a heterocyclic organic compound that belongs to the family of indolizines. It is a cyclic molecule that contains nitrogen atoms in its ring structure. The compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of (8aS)-6,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Several studies have reported that (8aS)-6,8a-dihydro-3H-indolizin-5-one possesses various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities. Additionally, (8aS)-6,8a-dihydro-3H-indolizin-5-one has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its potential as a scaffold for the development of new drugs. The compound possesses a unique ring structure that may allow for the development of novel pharmacophores. However, one of the limitations of (8aS)-6,8a-dihydro-3H-indolizin-5-one is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (8aS)-6,8a-dihydro-3H-indolizin-5-one. One possible direction is the development of new derivatives of the compound with improved solubility and bioactivity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound may be useful in the development of new materials with unique physical and chemical properties.

Synthesis Methods

The synthesis of (8aS)-6,8a-dihydro-3H-indolizin-5-one can be achieved through different methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The reaction leads to the formation of a cyclic imine intermediate, which is then reduced to (8aS)-6,8a-dihydro-3H-indolizin-5-one.

Scientific Research Applications

(8aS)-6,8a-dihydro-3H-indolizin-5-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential as a scaffold for the development of new drugs.

properties

CAS RN

151983-40-3

Product Name

(8aS)-6,8a-dihydro-3H-indolizin-5-one

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(8aS)-6,8a-dihydro-3H-indolizin-5-one

InChI

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m0/s1

InChI Key

UQZANANSZTVBKA-ZETCQYMHSA-N

Isomeric SMILES

C1C=C[C@H]2C=CCN2C1=O

SMILES

C1C=CC2C=CCN2C1=O

Canonical SMILES

C1C=CC2C=CCN2C1=O

synonyms

5(3H)-Indolizinone,6,8a-dihydro-,(8aS)-(9CI)

Origin of Product

United States

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